molecular formula C8H6BrFN2 B6227671 3-bromo-7-fluoro-4-methyl-1H-indazole CAS No. 1600298-63-2

3-bromo-7-fluoro-4-methyl-1H-indazole

Cat. No. B6227671
CAS RN: 1600298-63-2
M. Wt: 229
InChI Key:
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Description

3-bromo-7-fluoro-4-methyl-1H-indazole is a chemical compound with the empirical formula C7H4BrFN2. It has a molecular weight of 215.02 . It is a solid substance .


Synthesis Analysis

The synthesis of this compound can be achieved through a series of reactions. A synthetic method provided by a patent uses 3-fluoro-2-methylbenzene amine as a raw material. The process involves a bromination reaction, ring closure reaction, and deprotection reaction. This three-step reaction synthesizes the fluoro-1H-indazole of the bromo-4 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of bromine, fluorine, and nitrogen atoms in the indazole ring. The indazole ring is a highly conjugated system, which expands its applications to various fields .


Physical And Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as boiling point, density, and acidity are not available in the search results.

Safety and Hazards

The safety data sheet for 3-bromo-7-fluoro-4-methyl-1H-indazole indicates that it is classified under the GHS07 hazard class. The hazard statements include H302, and the precautionary statements include P301 + P312 + P330. It is classified as Acute Tox. 4 Oral .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-7-fluoro-4-methyl-1H-indazole involves the bromination of 7-fluoro-4-methyl-1H-indazole followed by the introduction of a methyl group at the 3-position using a Grignard reagent.", "Starting Materials": [ "7-fluoro-4-methyl-1H-indazole", "Bromine", "Magnesium", "Methyl iodide", "Diethyl ether", "Tetrahydrofuran", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of 7-fluoro-4-methyl-1H-indazole", "7-fluoro-4-methyl-1H-indazole is dissolved in diethyl ether and cooled to 0°C. Bromine is added dropwise to the solution with stirring until the reaction is complete. The reaction mixture is then washed with water and dried over magnesium sulfate to obtain 3-bromo-7-fluoro-4-methyl-1H-indazole.", "Step 2: Preparation of Grignard reagent", "Magnesium turnings are added to a solution of methyl iodide in dry tetrahydrofuran under nitrogen atmosphere. The mixture is stirred for several hours until the magnesium is completely consumed. The resulting solution is the Grignard reagent.", "Step 3: Introduction of methyl group at 3-position", "3-bromo-7-fluoro-4-methyl-1H-indazole is dissolved in dry tetrahydrofuran and the Grignard reagent is added dropwise with stirring. The reaction mixture is then heated under reflux for several hours. The reaction is quenched with hydrochloric acid and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain the final product, 3-bromo-7-fluoro-4-methyl-1H-indazole with a methyl group at the 3-position." ] }

CAS RN

1600298-63-2

Molecular Formula

C8H6BrFN2

Molecular Weight

229

Purity

95

Origin of Product

United States

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